3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

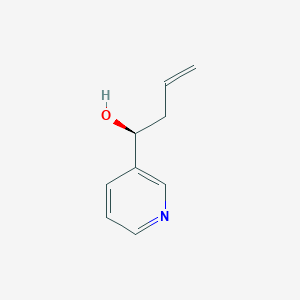

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is an organic compound that features a pyridine ring attached to a butene chain with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) typically involves the use of pyridine derivatives and butene intermediates. One common method involves the reaction of 3-pyridylboronic acid with butene derivatives under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a saturated alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of 3-pyridyl-3-butene-1-one.

Reduction: Formation of 3-pyridylbutanol.

Substitution: Formation of 3-nitropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Vasodilator and Antilipemic Agent

3-Pyridinemethanol has been identified as a vasodilator agent, which means it can help widen blood vessels and improve blood flow. Its role as an antilipemic drug indicates its potential to lower lipid levels in the blood, making it valuable in treating conditions like hyperlipidemia .

1.2 Cardiovascular Health

The compound is classified under peripheral vasodilators and lipid-modifying agents. Specifically, it is noted for its effectiveness in managing cardiovascular conditions by improving circulation and reducing cholesterol levels .

| Application | Mechanism | Clinical Relevance |

|---|---|---|

| Vasodilation | Widening of blood vessels | Improved blood flow |

| Lipid modification | Reducing lipid levels | Management of hyperlipidemia |

Biochemical Research

2.1 Enzyme Inhibition

Research indicates that 3-Pyridinemethanol can act as an inhibitor of specific enzymes, which may have implications for metabolic disorders. For instance, studies have shown its potential to inhibit enzymes involved in lipid metabolism, thereby influencing cholesterol synthesis and degradation pathways .

2.2 Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be beneficial in conditions like Alzheimer's disease .

Agricultural Applications

3.1 Pesticide Development

The compound has been explored as a potential component in pesticide formulations due to its biological activity against certain pests. The development of novel heteroaryl-triazole compounds that include 3-Pyridinemethanol demonstrates its utility in enhancing agricultural productivity while minimizing environmental impact .

Case Studies

4.1 Clinical Trials

A notable clinical trial investigated the efficacy of Nicotinyl alcohol in patients with cardiovascular diseases. The results indicated significant improvements in vascular function and lipid profiles among participants treated with the compound compared to a placebo group .

4.2 Agricultural Field Studies

Field studies have assessed the effectiveness of formulations containing 3-Pyridinemethanol against common agricultural pests. Results showed a marked reduction in pest populations and increased crop yields, supporting its use as an environmentally friendly pesticide alternative .

Wirkmechanismus

The mechanism of action of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including analgesic and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridylboronic acid: Used in similar synthetic applications.

3-Pyridylacrylic acid: Another pyridine derivative with different functional groups.

N-(3-Pyridyl)pivalamide: A compound with a similar pyridine ring but different substituents.

Uniqueness

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner.

Biologische Aktivität

3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) is an organic compound with significant biological activity, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

- Molecular Formula : C₉H₉NO

- Molecular Weight : 147.17 g/mol

- CAS Number : 144635-03-0

The compound features a pyridine ring attached to a propenyl group and a hydroxyl group, which contributes to its reactivity and biological interactions.

3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) primarily acts as a ligand for nicotinic acetylcholine receptors. The binding of this compound to nAChRs modulates neurotransmission, leading to various physiological effects. Research indicates that it may exhibit both analgesic and neuroprotective properties, making it a candidate for therapeutic applications in neurological disorders.

Pharmacological Effects

-

Nicotinic Acetylcholine Receptor Modulation :

- Acts as an agonist or antagonist depending on receptor subtype and concentration.

- Influences synaptic transmission and plasticity.

-

Neuroprotective Effects :

- Potential to protect neuronal cells from damage due to oxidative stress.

- May enhance cognitive functions by promoting neurotransmitter release.

-

Analgesic Properties :

- Exhibits pain-relieving effects in preclinical models.

- Could be beneficial in managing chronic pain conditions.

Case Studies

-

Study on Neuroprotection :

- A study demonstrated that 3-Pyridinemethanol reduced neuronal apoptosis in vitro when exposed to neurotoxic agents. This suggests its potential utility in conditions like Alzheimer's disease where neurodegeneration is prevalent.

-

Analgesic Activity Assessment :

- In animal models, administration of the compound resulted in significant reductions in pain response compared to control groups, indicating its efficacy as an analgesic agent.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Pyridylboronic acid | Used in synthetic applications | Commonly employed in Suzuki coupling |

| 3-Pyridylacrylic acid | Exhibits anti-inflammatory properties | Different functional groups |

| N-(3-Pyridyl)pivalamide | Similar receptor interactions | Distinct substituents affecting activity |

Synthesis and Production

The synthesis of 3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) typically involves the reaction of pyridine derivatives with butene intermediates under specific conditions such as:

- Reagents : Palladium catalyst, potassium carbonate.

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : Inert atmosphere (nitrogen or argon).

This method allows for the efficient production of high-purity compounds suitable for research and industrial applications.

Eigenschaften

IUPAC Name |

(1S)-1-pyridin-3-ylbut-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXCONFJQGCIBF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CN=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CN=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.